molecular formula C12H15NO B2358622 4-Benzyl-4-methylpyrrolidin-2-one CAS No. 1478973-56-6

4-Benzyl-4-methylpyrrolidin-2-one

Cat. No. B2358622
M. Wt: 189.258
InChI Key: HWDGJMFGXWYNAQ-UHFFFAOYSA-N
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Description

4-Benzyl-4-methylpyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Benzyl-4-methylpyrrolidin-2-one, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-4-methylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 189.26 . The InChI code for the molecule is 1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

4-Benzyl-4-methylpyrrolidin-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

    Organic Synthesis

    • Pyrrolidin-2-one derivatives, such as N-methylpyrrolidin-2-one hydrotribromide (MPHT), have broad applicability in organic synthesis .
    • They are used in bromination reactions of different classes of organic compounds (alkenes, alcohols, ketones, etc.), in oxidation and epoxide ring-opening reactions, and in conversions of alkenes to aziridines .
    • MPHT is considered environmentally friendly and has been used as a safer alternative to liquid bromine .

    Pharmaceutical Research

    • Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
    • They induce prominent pharmaceutical effects, and researchers have synthesized various pyrrolone and pyrrolidinone derivatives .
    • These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

    Antimicrobial Activity

    • Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity .
    • These compounds can be used for the future development of novel compounds active against different infections and diseases .

    Anticancer Activity

    • Some pyrrolone and pyrrolidinone derivatives have shown anticancer activity .
    • For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .

    Anti-inflammatory Activity

    • Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity .
    • These compounds can be used for the future development of novel compounds active against different inflammations and diseases .

    Antidepressant Activity

    • Pyrrolone and pyrrolidinone derivatives have been found to exhibit antidepressant activity .
    • These compounds can be used for the future development of novel compounds active against different mental health conditions .

    Anti-HCV Activity

    • Some pyrrolone and pyrrolidinone derivatives have shown anti-HCV (Hepatitis C Virus) activity .
    • These compounds can be used for the future development of novel compounds active against Hepatitis C .

    Industrial Applications

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
    • They also find use in the synthesis of unusual β-amino acids such as statin and its derivatives .

    Synthesis of Biologically Relevant Sulfoxides

    • Organic ammonium tribromides, a class of compounds to which N-methylpyrrolidin-2-one hydrotribromide belongs, have been used in the oxidation of sulfides to sulfoxides .
    • This is particularly important in the synthesis of biologically relevant sulfoxides .

    Hoffmann Degradation of Amides

    • Organic ammonium tribromides can also be used efficiently for the Hoffmann degradation of amides .

    Methoxybromination of Styrene

    • Organic ammonium tribromides have been used in the methoxybromination of styrene .

Safety And Hazards

The safety data sheet for a similar compound, N-Benzyl-4-piperidone, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Similar safety measures may apply to 4-Benzyl-4-methylpyrrolidin-2-one.

Future Directions

The future of pyrrolidine compounds in drug discovery is promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles are potential future directions .

properties

IUPAC Name

4-benzyl-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGJMFGXWYNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-4-methylpyrrolidin-2-one

Citations

For This Compound
2
Citations
F Felluga, F Ghelfi, G Pitacco, F Roncaglia… - Tetrahedron …, 2010 - Elsevier
Esterase from Horse Liver (HLAP) was able to hydrolyze a series of linear and cyclic β,β-dialkyl-γ-nitroesters, in spite of the well-known reluctance of hydrolytic enzymes to recognize …
Number of citations: 22 www.sciencedirect.com
WNH HZN
Number of citations: 0

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